molecular formula MnSi2 B1172632 Hydroxylamine CAS No. 11104-93-1

Hydroxylamine

Cat. No. B1172632
CAS RN: 11104-93-1
InChI Key:
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Description

Hydroxylamine: An Overview Hydroxylamine is a chemical compound with the molecular formula NH2OH. It is a colorless and odorless compound that is soluble in water and ethanol. Hydroxylamine is widely used in the chemical industry as a reducing agent, a precursor to other chemicals, and as a reagent in analytical chemistry. In Synthesis Method Hydroxylamine can be synthesized by the reduction of nitrite salts with reducing agents such as zinc or iron. The most common method of synthesis is the Raschig process, which involves the reduction of nitrite salts with sulfur dioxide and iron filings. Another method involves the oxidation of ammonia with hydrogen peroxide or sodium hypochlorite. Hydroxylamine can also be produced by the hydrolysis of oximes or hydrazines. Scientific Research Application Hydroxylamine has various scientific research applications. It is used as a reducing agent in the synthesis of organic and inorganic compounds. It is also used as a precursor to other chemicals such as hydroxamic acids, which are used in the pharmaceutical industry as chelating agents. Hydroxylamine is also used as a reagent in analytical chemistry for the determination of various compounds such as carbonyl compounds, sulfonamides, and nitro compounds. Mechanism of Action Hydroxylamine is a potent reducing agent that can react with various organic and inorganic compounds. It can reduce carbonyl groups to alcohols, nitro groups to amines, and sulfonamides to amines. Hydroxylamine can also react with other reducing agents such as hydrazine to form azo compounds. The mechanism of action of hydroxylamine involves the transfer of electrons from the reducing agent to the compound being reduced. Biochemical and Physiological Effects Hydroxylamine has various biochemical and physiological effects. It can react with oxygen to form nitric oxide, which is a potent vasodilator. Hydroxylamine can also react with heme proteins such as hemoglobin and myoglobin, leading to the formation of nitrosyl-heme complexes. Hydroxylamine can also react with DNA, leading to the formation of DNA adducts, which can cause mutations and cancer. Advantages and Limitations for Lab Experiments Hydroxylamine has various advantages and limitations for lab experiments. It is a potent reducing agent that can reduce various organic and inorganic compounds. It is also a precursor to other chemicals such as hydroxamic acids, which are used in the pharmaceutical industry. However, hydroxylamine is a highly reactive compound that can be hazardous to handle. It can also react with other compounds in the lab, leading to the formation of unwanted byproducts. Future Directions There are various future directions for the research on hydroxylamine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for hydroxylamine in the pharmaceutical industry. Hydroxylamine has also been studied as a potential treatment for cancer, and further research in this area is needed. Conclusion In conclusion, hydroxylamine is a chemical compound with various scientific research applications. It is a potent reducing agent that can reduce various organic and inorganic compounds. Hydroxylamine has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. Further research is needed to explore new synthesis methods and applications for hydroxylamine.

Scientific Research Applications

  • Food Industry and Environmental Detection : Hydroxylamine, used as a fluorescent label in coumarin hydroxylamine, is significant in the quantitative analysis of furfural compounds, which are flavor substances in the food industry. This method offers high selectivity and a wide linear range for detecting substances in milk powder (Lin et al., 2020).

  • Quantitative Analysis : Hydroxylamine's quantitative determination is reviewed across 66 studies, focusing on volumetric, electrochemical, and spectrophotometric methods. This highlights its critical role in various analytical approaches (Kolasa & Wardencki, 1974).

  • Neuroscience : Hydroxylamine's effect on learning and memory has been studied, showing that it can cause a learning deficit in mice when applied after learning sessions, indicating its potential impact on cognitive processes (Reinisˇ, 1970).

  • Biological and Medical Research : It has been shown to inactivate or inhibit enzymes and viruses in vitro, though its carcinogenic capabilities are not confirmed. Notably, hydroxylamine demonstrates carcinostatic activity against some tumors in animals and is a known skin irritant (Gross, 1985).

  • Pharmacology and Toxicology : In rat pancreatic islets, hydroxylamine inhibits insulin release and activates ATP-sensitive K+ channels, indicating its significant role in ionic and secretory events relevant to diabetes research (Antoine et al., 1996).

  • Neurotransmitter Release : Hydroxylamine stimulates the release of neurotransmitters like norepinephrine and acetylcholine from rat hippocampal slices, suggesting its potential role in neurochemical processes (Lonart, Wang & Johnson, 1992).

  • Pharmaceuticals and Wastewater Analysis : Its role in the pharmaceutical industry is notable, particularly in the sensitive detection of low levels of hydroxylamine in waste streams, essential due to its harmful impact on microorganisms (Fernando, Egwu & Hussain, 2002).

  • Nitrogen Cycle : Hydroxylamine's role in the nitrogen cycle is studied, emphasizing its importance as a reactive and toxic compound used by microorganisms in nitrogen conversions (Jofra, 2021).

  • Analytical Chemistry : Its derivatives are employed as analytical reagents, particularly N-benzoyl-N-phenylhydroxylamine, which reacts with various metal ions, demonstrating its versatility in chemical analysis (Shendrikar, 1969).

  • Microbiology : In microbiological studies, the hydroxylamine test aids in differentiating Mycobacterium kansasii from other strains, showcasing its application in bacterial differentiation (Gruft & Osterhout, 1970).

  • Neuropharmacology : Hydroxylamine influences adenosine A1 receptor-mediated actions in rat hippocampus, acting presynaptically to counter inhibition of synaptic transmission (Fowler, Gervitz & Partridge, 1999).

properties

IUPAC Name

hydroxylamine
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InChI

InChI=1S/H3NO/c1-2/h2H,1H2
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InChI Key

AVXURJPOCDRRFD-UHFFFAOYSA-N
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Canonical SMILES

NO
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Molecular Formula

H3NO, Array, NH2OH
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DSSTOX Substance ID

DTXSID7041043
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Molecular Weight

33.030 g/mol
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Physical Description

Hydroxylamine is an odorless white crystalline solid. Sinks and mixes with water. (USCG, 1999), Liquid, Highly hygroscopic white solid; Unstable; Quickly decomposed at room temperature (especially by atmospheric moisture and carbon dioxide); mp = 33 deg C; [Merck Index], Solid, VERY HYGROSCOPIC WHITE NEEDLES OR FLAKES.
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Boiling Point

133.7 °F 22 mm 158 °F 60 mm (USCG, 1999), 70 °C at 60 mm Hg
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Flash Point

265 °F (USCG, 1999), [ICSC] 265 °F, explodes at 129 °C
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Solubility

Very sol in water, liq ammonia, methanol; sparingly sol in ether, benzene, carbon disulfide, chloroform, Soluble in alcohol, acids, and cold water, Solubility in water at 20 °C: freely soluble
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Density

1.227 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.227, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 1.1
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Vapor Pressure

9.75 [mmHg], 53 mm Hg at 32 °C, Vapor pressure, kPa at 47 °C: 1.3
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Product Name

Hydroxylamine

Color/Form

Colorless cyrstals, Large white flakes or white needles

CAS RN

7803-49-8, 13408-29-2, 7803-49-08
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Melting Point

91.49 °F (USCG, 1999), 33 °C
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Synthesis routes and methods I

Procedure details

A solution of hydroxylamine in absolute MeOH was prepared by adding potassium hydroxide (1.83 g, 33 mmol) to hydroxylamine hydrochloride (2.50 g, 36 mmol) dissolved in absolute MeOH (20 mL) and stirring for 10 min. The resulting solids were filtered and rinsed with cold absolute MeOH (10 mL), and the filtrate used without further purification. 5,6-Dichloro-2-bromo-3-cyano-1-(5-O-acetyl-β-D-ribofuranosyl)indole (4.139, 133 mg, 0.29 mmol) was dissolved in the crude solution of hydroxylamine in MeOH and stirred at room temperature for 4 days. The solvent was then removed under vacuum, and the residual solid dissolved in brine (40 mL). The aqueous suspension was extracted with EtOAc (2×50 mL), and the combined organic extracts dried over MgSO4, filtered and evaporated to yield a pale yellow solid. The solid was dissolved in MeOH (1 mL) and subjected to column chromatography (40×350 mm) on silica gel with 20% MeOH/CHCl3. Fractions containing product were pooled and evaporated to yield a pale yellow solid. The solid was dissolved in MeOH (1 mL) and subjected to column chromatography (40×350 mm) on C18-reverse phase silica gel with 75% MeOH/H2O. Fractions containing product were pooled and evaporated to yield a pale yellow solid which was recrystallized from MeOH/H2O to yield 54 mg (41%) of 4.140 as a pale yellow powder: mp slow dec >170 □C; Rf 0.5 (20% MeOH/CHCl3); 1H-NMR (500 MHz, DMSO-d6): δ 9.66 (s, 1H, D2O exch.), 8.48 (s, 1H), 7.89 (s, 1H), 5.99 (d, 1H), 5.76 (s, 2H, D2O exch.), 5.35 (t, 1H, D2O exch.), 5.31 (d, 1H, D2O exch.), 5.22 (d, 1H, D2O exch.), 4.45 (q, 1H), 4.15 (t, 1H), 3.96 (d, 1H), 3.72 (m, 2H). 13C-NMR (125 MHz, DMSO-d6): δ 146.18, 133.16, 127.04, 124.88, 123.77, 120.74, 115.72, 114.86, 110.61, 90.17, 85.68, 71.21, 69.55, 61.07. HRMS (ES) m/z calcd. for C14H14BrCl2N3O5+H 453.9572, found 453.9570. Anal calcd for C14H14BrCl2N3O5·¼MeOH: C, 36.96; H, 3.26; N, 9.07. Found: C, 37.11; H, 3.22; N, 8.85.
Name
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0 (± 1) mol
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1 mL
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1 mL
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1.83 g
Type
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2.5 g
Type
reactant
Reaction Step Five
Name
5,6-Dichloro-2-bromo-3-cyano-1-(5-O-acetyl-β-D-ribofuranosyl)indole
Quantity
133 mg
Type
reactant
Reaction Step Six
[Compound]
Name
crude solution
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20 mL
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Yield
41%

Synthesis routes and methods II

Procedure details

A hydroxylamine solution was prepared. Hydroxylamine-HCl (26 mg, 0.37 mmol) and NaHCO3 (32 mg, 0.37 mmol) dissolved in water (0.2 mL), methanol (0.4 mL) was stirred 2 min until gas ceased to evolve, the mixture was filtered and degassed (N2). This was added to the 5-(3,5-dimethylisoxazol-4-yl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (11 mg, 0.037 mmol) and stirred at 130° C. for 30 min in the microwave. EtOAc and brine were added and the phases were separated. Purification using preparative HPLC gave E1 5-(3,5-dimethylisoxazol-4-yl)-N′-hydroxy-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboximidamide (2.52 mg, 7.71 μmol, 21%) ES/MS m/z: 328.19 (M+H), 326.22 (M−H); 1H NMR (acetone-d6, 500 MHz): 7.10 m 2H; 6.84 m 2H, 2.36 s 3H, 2.10 s 3H, 1.89 s 3H. Starting material 5-(3,5-dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile was recovered (0.99 mg, 3.36 μmol) as well as E2 5-(3,5-dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide (3.22 mg, 0.01 mmol) ES/MS m/z: 313.17 (M+H), 311.22 (M−H); 1H NMR (acetone-d6, 500 MHz): 7.10 m 2H, 6.85 m 2H, 2.47 s 3H, 2.12 s 3H, 1.95 s 3H. Identification of Example 6 by 1H-NMR showed that the oxime product was a single isomer, but did not confirm whether the (E) or (Z) oxime isomer had been obtained.
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
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0.2 mL
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0.4 mL
Type
reactant
Reaction Step Two
Name
5-(3,5-dimethylisoxazol-4-yl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Quantity
11 mg
Type
reactant
Reaction Step Three
Name
brine
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-1H-indole-3-carbonyl chloride was dissolved in 0.5 ml of dry MeOH and the mixture was cooled on an ice-bath. Fresh hydroxylamine was prepared by pouring a MeOH solution (0.3 ml) of hydroxylamine hydrochloride (12 mg, 0.17 mmol) into a MeOH solution (0.3 ml) of KOH (19 mg, 0.33 mmol). The mixture was filtered through a syringe filter into the cooled acid chloride solution. After 5 min, the cooling bath was removed and the reaction was allowed to warm to RT and was stirred for 10 min Water, 1M HCl and EtOAc were added and the phases were separated. After evaporation of the solvents, the residue was purified by preparative HPLC to provide methyl 2-(3,5-dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-1H-indole-3-carboxylate in 16% yield. ES/MS m/z: 363.11 (M+H), 361.13 (M−H); 1H NMR (methanol-d4, 500 MHz): 8.21 (m, 1H), 7.32-7.26 (m, 2H), 7.20 (m, 1H), 7.13 (br s, 1H), 7.01 (br s, 1H), 6.88 (m, 2H), 3.83 (s, 3H), 2.12 (s, 3H) and 2.03 (s, 3H).
Name
2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-1H-indole-3-carbonyl chloride
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0 (± 1) mol
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reactant
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0.5 mL
Type
reactant
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12 mg
Type
reactant
Reaction Step Two
Name
Quantity
19 mg
Type
reactant
Reaction Step Two
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Quantity
0.3 mL
Type
reactant
Reaction Step Two
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Quantity
0.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Reaction of N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea with methanolic hydrogen chloride by the method of Example 1 (i) yielded N,S-dimethyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]isothiourea dihydrochloride which on treatment with hydroxylamine by the procedure of Example 1 (ii) gave the title product.
Name
N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea
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Citations

For This Compound
300,000
Citations
A Soler-Jofra, J Pérez, MCM Van Loosdrecht - Water Research, 2021 - Elsevier
… hydroxylamine is known to be an intermediate. The enzymatic steps involving hydroxylamine … For a long time it was assumed that hydroxylamine was directly converted to nitrite by a …
Number of citations: 110 www.sciencedirect.com
P Gross, RP Smith - CRC critical reviews in toxicology, 1985 - Taylor & Francis
… FMDV exposed to hydroxylamine were shown to be mutants.x” Hydroxylamine reduced the … hydroxylamine lost its ability to replicate viral RNA.XX It has been stated that hydroxylamine …
Number of citations: 154 www.tandfonline.com
J Trnka, FH Blaikie, A Logan, RAJ Smith… - Free radical …, 2009 - Taylor & Francis
… , but once there is rapidly reduced to its hydroxylamine, MitoTEMPOL-H. As little is … hydroxylamine in vivo, many of its antioxidant effects may also be mediated by its hydroxylamine…
Number of citations: 142 www.tandfonline.com
JW Bode - Accounts of chemical research, 2017 - ACS Publications
Conspectus The coupling of an α-ketoacid and a hydroxylamine (KAHA ligation) affords amide bonds under aqueous, acidic conditions without the need for protecting groups or …
Number of citations: 145 pubs.acs.org
A Soler-Jofra, M Laureni, M Warmerdam, J Pérez… - Water Research, 2020 - Elsevier
… hydroxylamine addition are generally used to study the short term effects of hydroxylamine … of different substrate combinations on anammox hydroxylamine consumption has not been …
Number of citations: 22 www.sciencedirect.com
DS Frear, RC Burrell - Analytical Chemistry, 1955 - ACS Publications
… for the determination of hydroxylamine, which depends upon theoxidation of hydroxylamine by … a very sensitive and specific qualitative color test for hydroxylamine. This test has now …
Number of citations: 392 pubs.acs.org
AB Hooper, KR Terry - Biochimica et Biophysica Acta (BBA)-Enzymology, 1979 - Elsevier
… of NH2OH oxidation by purified hydroxylamine oxidoreductase and is thus … hydroxylamine oxidoreductase while concomitantly stimulating the rate of dehydrogenation of hydroxylamine …
Number of citations: 304 www.sciencedirect.com
HJA Dartnall - Vision research, 1968 - Elsevier
… In the absence of hydroxylamine some regeneration may occur, leading to a reduced … When hydroxylamine is present, however, regeneration is inhibited. With hydroxylamine the …
Number of citations: 320 www.sciencedirect.com
AE Cribb, SP Spielberg - Clinical Pharmacology & …, 1992 - Wiley Online Library
… The oxidation of sulfamethoxazole to its hydroxylamine metabolite … Sulfamethoxazole hydroxylamine constituted 3.1% k 0.7% of … We conclude that sulfamethoxazole hydroxylamine is …
Number of citations: 205 ascpt.onlinelibrary.wiley.com
ZY Li, YL Liu, PN He, X Zhang, L Wang, HT Gu… - Chemical Engineering …, 2021 - Elsevier
… hydroxylamine played a dual role during potential pollutants oxidation in Fe(II)/hydroxylamine/… This study provides an insight into the role of hydroxylamine and its interactions with Fe(IV)…
Number of citations: 27 www.sciencedirect.com

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